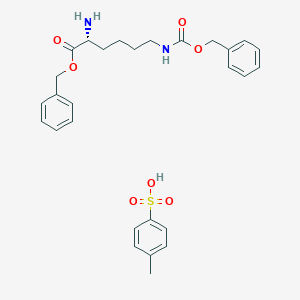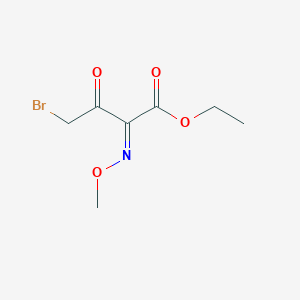
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate is an organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a bromine atom, a methoxyimino group, and an oxobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 2,3-dioxobutyrate with bromine in an ether solution to yield the corresponding 4-bromo derivative . This intermediate can then be treated with methoxyamine to form the final product.
Industrial Production Methods
Industrial production of ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate involves its interaction with specific molecular targets. The bromine atom and methoxyimino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2,3-dioxobutyrate: This compound lacks the methoxyimino group and has different reactivity and applications.
Ethyl 2,3-dioxobutyrate: This compound lacks both the bromine atom and methoxyimino group, making it less reactive in certain reactions.
4-Bromo-2,5-dimethoxyamphetamine: Although structurally different, this compound also contains a bromine atom and methoxy groups, leading to some similarities in reactivity.
Eigenschaften
Molekularformel |
C7H10BrNO4 |
|---|---|
Molekulargewicht |
252.06 g/mol |
IUPAC-Name |
ethyl (2E)-4-bromo-2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+ |
InChI-Schlüssel |
LULLGGWIEBUSRX-RMKNXTFCSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/OC)/C(=O)CBr |
Kanonische SMILES |
CCOC(=O)C(=NOC)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)

![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
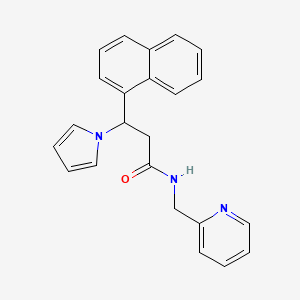
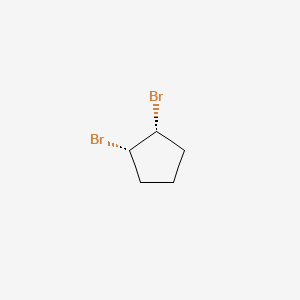
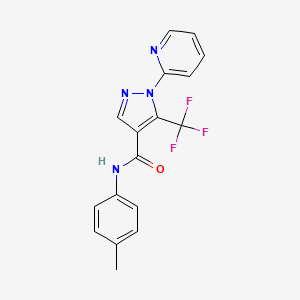
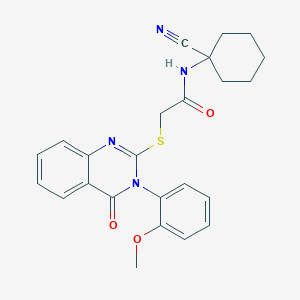
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
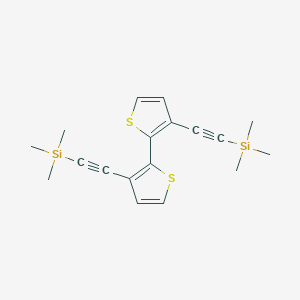
![4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B13358786.png)
